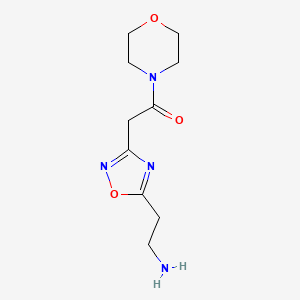

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone

Description

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2-aminoethyl group and linked to a morpholino ethanone moiety. The 1,2,4-oxadiazole ring is a stable aromatic heterocycle often employed as a bioisostere for esters or carboxamides in drug design due to its metabolic resistance and hydrogen-bonding capabilities . The morpholine ring, a saturated six-membered heterocycle with one oxygen and one nitrogen atom, improves pharmacokinetic properties by modulating lipophilicity and aqueous solubility.

Properties

Molecular Formula |

C10H16N4O3 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-morpholin-4-ylethanone |

InChI |

InChI=1S/C10H16N4O3/c11-2-1-9-12-8(13-17-9)7-10(15)14-3-5-16-6-4-14/h1-7,11H2 |

InChI Key |

SAWNLWLIUSXIAW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CC2=NOC(=N2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone typically involves the formation of the oxadiazole ring followed by the introduction of the aminoethyl and morpholinoethanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production rate while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to ensure selectivity and yield, with considerations for temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

Medicine: Its potential therapeutic properties are being explored, particularly in the areas of antimicrobial and anticancer research.

Mechanism of Action

The mechanism of action of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and aminoethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on nitroimidazole derivatives synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology, which are structurally distinct from the target compound. However, general comparisons can be drawn based on functional group chemistry and heterocyclic frameworks:

Table 1: Structural and Functional Comparison

Key Differences:

Core Heterocycle :

- The target compound’s 1,2,4-oxadiazole ring is electronically distinct from the nitroimidazole core in . Oxadiazoles are less electrophilic but more hydrolytically stable than nitroimidazoles, which are redox-active due to their nitro group .

Substituent Effects: The morpholino ethanone group in the target compound enhances solubility compared to the lipophilic aryl groups in ’s nitroimidazoles.

Synthetic Methodology :

- employs TDAE to facilitate nucleophilic aromatic substitution for nitroimidazole derivatives. In contrast, the target compound’s synthesis likely involves oxadiazole ring formation via cyclization of amidoximes or nitrile oxides.

Research Findings and Limitations

No direct pharmacological or physicochemical data for the target compound are available in the provided evidence. However, structural analogs highlight the following trends:

- Oxadiazole Derivatives: Compounds with morpholine substituents often exhibit improved blood-brain barrier penetration compared to non-heterocyclic analogs.

- Nitroimidazoles () : These compounds are prioritized for antimicrobial applications due to their nitro group’s redox activity, which is absent in the target oxadiazole derivative .

Biological Activity

The compound 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its antioxidant, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C10H14N4O2

- Molecular Weight: 222.25 g/mol

- CAS Number: 1437435-67-0

Antioxidant Activity

Research indicates that oxadiazole derivatives possess significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays such as:

- DPPH Radical Scavenging Assay

- ABTS Radical Cation Decolorization Assay

In these assays, the compound demonstrated a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound were assessed against several cancer cell lines. Notably:

- Cell Lines Tested: PANC-1 (pancreatic cancer) and HEK293 (human embryonic kidney)

The results indicated that the compound induced apoptosis in cancer cells through the activation of apoptotic signaling pathways. The effectiveness was corroborated by molecular docking studies that suggested strong interactions with key proteins involved in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 12.5 | Apoptosis induction |

| HEK293 | 20.0 | Cell cycle arrest |

Enzyme Inhibition

The compound also exhibited enzyme inhibitory effects:

- Cholinesterase Inhibition: Significant inhibition was observed, indicating potential in treating neurodegenerative diseases.

- α-Amylase and Glucosidase Inhibition: These activities suggest potential benefits in managing diabetes by regulating carbohydrate metabolism.

Study 1: Antioxidant and Anticancer Effects

A study published in Molecules evaluated the antioxidant and anticancer effects of various oxadiazole derivatives, including this compound. The findings highlighted its strong antioxidant capacity and significant cytotoxicity against pancreatic cancer cells through apoptosis induction.

Study 2: Enzyme Inhibition Profile

Another research article focused on the enzyme inhibition profile of oxadiazole derivatives. It reported that the compound effectively inhibited cholinesterase and glucosidase enzymes, which are crucial targets for Alzheimer's disease and diabetes management respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.